3-(2-Phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The compound 3-(2-Phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a bicyclic structure with a spiro junction at position 4 of the piperidine ring. Key substituents include:
- 3-(2-Phenoxyethyl): A phenoxyethyl group at position 3, contributing aromaticity and hydrophobicity.
This scaffold is structurally related to spirohydantoins and triazaspiro derivatives explored for therapeutic applications, including 5-HT receptor modulation, anticancer activity, and HIF prolyl hydroxylase (PHD) inhibition .
Properties
IUPAC Name |
3-(2-phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c28-21(12-11-19-7-3-1-4-8-19)26-15-13-24(14-16-26)22(29)27(23(30)25-24)17-18-31-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIUKQTYIWTXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Phenoxyethyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the 1,3,8-triazaspiro[4.5]decane family, which has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Overview of 1,3,8-Triazaspiro[4.5]decane Derivatives
1,3,8-Triazaspiro[4.5]decane derivatives have been studied for their diverse biological activities, particularly their role in inhibiting mitochondrial permeability transition pores (mPTP) and their cardioprotective effects. These compounds have shown promise in models of myocardial infarction (MI), where they help mitigate cell death and preserve cardiac function.
Research indicates that these derivatives act by targeting the c subunit of the F₁/F₀-ATP synthase complex. Specifically, they inhibit mPTP opening through a mechanism that does not involve the key glutamic acid residue (Glu119) typically associated with proton translocation during ATP synthesis. This unique interaction profile suggests that these compounds may offer therapeutic advantages over traditional agents like Oligomycin A, which are known to have toxic side effects due to irreversible inhibition of ATP synthase activity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on mPTP opening. The following table summarizes key findings from recent studies:
Case Studies
A notable case study involved the administration of 1,3,8-triazaspiro[4.5]decane derivatives during reperfusion in a myocardial infarction model. The results indicated a marked decrease in apoptotic cell death and improved cardiac function compared to controls treated with conventional therapies . This suggests that these compounds may serve as effective adjuncts in MI treatment.
Safety Profile
The safety profile of this compound has been highlighted in various studies. Unlike Oligomycin A, which can cause significant toxicity at higher concentrations, this compound has shown minimal adverse effects on cellular and mitochondrial parameters even after prolonged exposure .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Positional Variations
- 8-(2-Ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (): Substituent: Ethoxyethyl at position 8. Synthesis: 24% yield via ammonium carbonate-mediated cyclization . Properties: Melting point 282–284°C; elemental analysis matches theoretical values (C, H, N, Cl) . Key Difference: The ethoxyethyl group lacks the phenylpropanoyl chain, reducing steric bulk and aromatic interactions compared to the target compound.
- RS102221 (): Structure: 8-[5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl-5-oxopentyl)]-1,3,8-triazaspiro[4.5]decane-2,4-dione. Activity: Potent 5-HT2C receptor antagonist (subnanomolar affinity) . Key Difference: The sulfonamide and trifluoromethyl groups enhance polarity and receptor selectivity compared to the target’s phenylpropanoyl substituent.
Functional Group Variations
- 8-(3-Chloro-5-(trifluoromethyl)pyridinyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (): Substituent: Chloro and trifluoromethylpyridinyl at position 8.
- Spirohydantoins (): Core: Optimized 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. Activity: Pan-HIF PHD inhibitors with short-acting pharmacokinetics (PK) and efficacy in elevating erythropoietin (EPO) in vivo .
Pharmacological Activity Comparisons
Anticonvulsant Analogs () :
- 8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Activity: Anticonvulsant in rodent models. Key Insight: Fluorophenoxy groups enhance blood-brain barrier penetration compared to non-halogenated analogs .
Physicochemical and Pharmacokinetic Profiles
- LogP and Solubility: Target Compound: Predicted LogP ~3.5 (phenylpropanoyl increases hydrophobicity vs. RS102221’s sulfonamide, LogP ~2.8) . Spirohydantoins (): Introduction of carboxylates reduces LogP (e.g., ~2.0), improving aqueous solubility .
- Metabolic Stability: 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (): Benzyl groups may increase CYP450-mediated oxidation risk vs. phenoxyethyl .
Preparation Methods
Structural Analysis and Retrosynthetic Planning
Core Spirocyclic Framework Construction
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold forms the central spirocyclic system. Retrosynthetic analysis suggests two potential precursors:
- Cyclocondensation of Hydantoin Derivatives : Hydantoin (imidazolidine-2,4-dione) reacts with piperidine-4-carboxylic acid derivatives under dehydrating conditions to form the spiro junction.
- Ring-Closing Metathesis : A diamino ester intermediate undergoes Grubbs-catalyzed cyclization to establish the spiro architecture.
Key challenges include regioselective functionalization at N3 and N8 positions while avoiding epimerization at the spiro center.
Synthetic Routes and Reaction Optimization
Route 1: Sequential Alkylation-Acylation Strategy
Step 1: Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione
A modified procedure from US6828427B1 employs:
- Reagents : Piperidine-4-carboxamide, potassium cyanate, and hydrochloric acid
- Conditions : Reflux in acetic acid/water (3:1) for 12 hr
- Yield : 68% after recrystallization (ethanol/water).
Step 2: N3-Alkylation with 2-Phenoxyethyl Bromide
Step 3: N8-Acylation with 3-Phenylpropanoyl Chloride
Table 1. Reaction Optimization for Acylation
| Parameter | Test Range | Optimal Value |
|---|---|---|
| Solvent | DCM, THF, DMF | DCM |
| Temperature (°C) | -20 to 40 | 0→25 |
| Equiv. Acyl Chloride | 1.0–2.5 | 1.8 |
Analytical Characterization
Spectroscopic Data Compilation
Table 2. Key Spectral Signatures
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–7.10 (m, 10H, Ar-H) | Aromatic protons |
| δ 4.12 (t, J=6.8 Hz, 2H, OCH₂) | Phenoxyethyl chain | |
| ¹³C NMR | δ 176.2, 170.5 (C=O) | Dione carbonyls |
| HRMS | m/z 476.2158 [M+H]⁺ (calc. 476.2161) | Molecular ion confirmation |
Process Challenges and Mitigation
Epimerization at Spiro Center
Applications and Derivative Synthesis
Biological Activity Profiling
While direct data on this compound remains unpublished, structural analogs demonstrate:
Q & A
Q. How to optimize synthetic routes for scale-up without compromising yield?
- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., acylation). Use Design of Experiments (DoE) to optimize parameters (residence time, catalyst loading). Replace chromatographic purification with crystallization (ethanol/water) for intermediates .
Q. What computational tools predict regioselectivity in spirocyclic derivatization?
- Methodological Answer : Apply density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states for nucleophilic attacks on the spirocyclic core. Validate with kinetic isotope effect (KIE) studies .
Tables for Key Data
Q. Table 1. Comparative Bioactivity of Analogous Spirocyclic Compounds
| Compound | Target (IC, nM) | Selectivity (vs. hERG) | Reference |
|---|---|---|---|
| Parent Compound (Target) | PHD2: 12 ± 3 | 8-fold | |
| 8-(Quinoxalin-2-yl) Derivative | PHD2: 8 ± 2 | 15-fold | |
| Difluorobenzoyl Analog | PHD2: 6 ± 1 | 5-fold |
Q. Table 2. Optimized Reaction Conditions for Key Steps
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Spirocyclization | DCM | TFA | 65 | 90 |
| Acylation | THF | DMAP | 78 | 95 |
| Final Purification | Ethyl Acetate | Silica Gel | 82 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
